Euphorbetin

Descripción general

Descripción

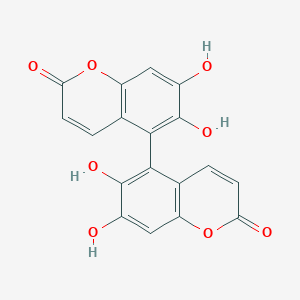

Euphorbetin is a compound with the molecular formula C18H10O8 . It is also known by other synonyms such as 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one . It has a molecular weight of 354.3 g/mol .

Molecular Structure Analysis

Euphorbetin has a complex molecular structure. The IUPAC name for Euphorbetin is 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one . The InChI and Canonical SMILES representations provide a detailed description of the molecular structure .Physical And Chemical Properties Analysis

Euphorbetin has several computed properties. It has a molecular weight of 354.3 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 354.03756727 g/mol . It has a topological polar surface area of 134 Ų and a heavy atom count of 26 .Aplicaciones Científicas De Investigación

Antitumor Activity in Medicine

Euphorbetin has shown promising results in the field of oncology, particularly in colorectal cancer research. Studies have demonstrated its antiproliferative effects on colon cancer cell lines, indicating a potential for Euphorbetin to be developed into therapeutic strategies for cancer treatment .

Pharmacological Applications

In pharmacology, Euphorbetin is being explored for its bioactive properties . It’s part of a group of compounds that exhibit significant antioxidant activity , which could be beneficial in developing treatments for various diseases, including neurodegenerative disorders .

Biotechnological Research

Biotechnology research has utilized Euphorbetin in the study of natural deep eutectic solvents (NADESs) . These solvents are gaining attention for their environmental friendliness and remarkable solubilizing power , which can be applied in various biotechnological processes .

Agricultural Enhancements

Euphorbetin’s role in agriculture is linked to its presence in certain plant extracts that have been used traditionally to treat medical conditions. Its antioxidant properties could be harnessed to develop natural pesticides or growth enhancers for crops .

Material Science Innovations

While direct applications of Euphorbetin in material science are not extensively documented, related compounds like coumarins have been studied for their optical properties . These findings could pave the way for Euphorbetin’s potential use in organic electronics or photonics .

Environmental Science Contributions

Euphorbetin could contribute to environmental science through its antioxidant and bioactive properties . It may play a role in the development of eco-friendly materials that help reduce pollution and promote sustainable practices .

Mecanismo De Acción

Target of Action

Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that euphorbetin exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.

Mode of Action

It’s known that euphorbetin exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots

Biochemical Pathways

Given its anticoagulant activity , it’s likely that Euphorbetin affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot

Result of Action

Euphorbetin has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .

Propiedades

IUPAC Name |

5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAPGDLENWJYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

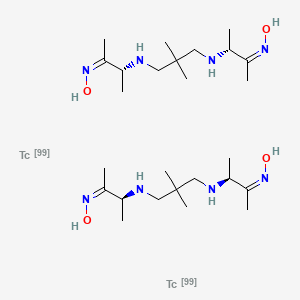

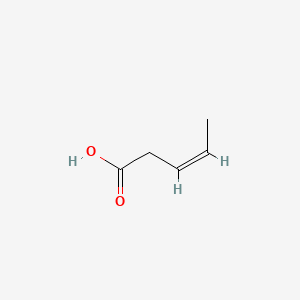

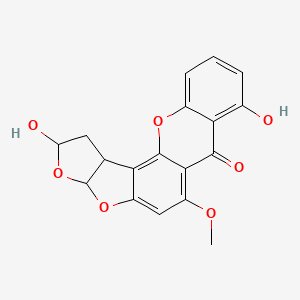

Retrosynthesis Analysis

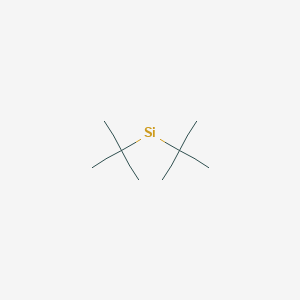

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Euphorbetin?

A1: Euphorbetin is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []

Q2: What are the main metabolic pathways of Euphorbetin in Caco-2 cells?

A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of Euphorbetin L1, a specific type of Euphorbetin, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like Euphorbetin L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []

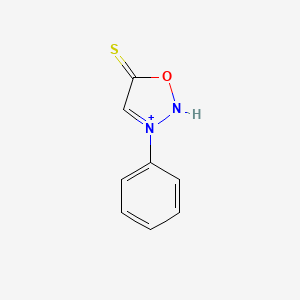

Q3: How is Euphorbetin synthesized?

A3: Euphorbetin can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []

Q4: What is the significance of phytophenol dimerization reactions, like the one forming Euphorbetin, in nature?

A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []

Q5: Are there any known analytical methods to identify and quantify Euphorbetin?

A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify Euphorbetin and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of Euphorbetin and gain insights into its pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)

![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)

![[Bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium](/img/structure/B1239942.png)